5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
Description
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a heterocyclic aldehyde featuring a thiophene ring substituted with a benzyloxy-functionalized phenyl group at the 5-position and an aldehyde group at the 2-position. The benzyloxy group enhances lipophilicity, which may improve membrane permeability in drug candidates, while the thiophene core contributes electron-rich aromaticity, enabling diverse reactivity patterns such as nucleophilic additions or cross-coupling reactions .
Properties
CAS No. |
893741-12-3 |
|---|---|
Molecular Formula |
C18H14O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H14O2S/c19-12-17-9-10-18(21-17)15-7-4-8-16(11-15)20-13-14-5-2-1-3-6-14/h1-12H,13H2 |
InChI Key |
YGCPEIABJIPYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(S3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:
Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting 3-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Coupling with thiophene: The benzyloxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: 5-[3-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.
Reduction: 5-[3-(Benzyloxy)phenyl]-2-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Sensors: The compound is used in the development of chemical sensors due to its ability to interact with various analytes, leading to detectable changes in its properties.
Mechanism of Action
The mechanism of action of 5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:
In organic synthesis: , it acts as a building block that undergoes various chemical transformations to yield desired products.
In biological systems: , its mechanism may involve interactions with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Reactivity: The aldehyde group in the target compound and 4-butoxy-3-chloro-5-methoxybenzaldehyde enables nucleophilic additions (e.g., Grignard reactions). In contrast, 2-thiophenecarboxylic acid exhibits acid-base reactivity, forming salts or esters, which are less relevant to the aldehyde-containing compounds .
Substituent Steric and Electronic Effects: The benzyloxy group in the target compound introduces steric bulk compared to smaller alkoxy groups (e.g., methoxy in 4-butoxy-3-chloro-5-methoxybenzaldehyde). This may hinder reactions requiring planar transition states but improve lipid solubility for biological applications . The pyridine core in 2-amino-5-[3-(benzyloxy)phenyl]pyridine offers a nitrogen lone pair for hydrogen bonding or metal coordination, differing from the sulfur-mediated conjugation in thiophene derivatives .
Aromatic Core Comparison: Thiophene vs. Benzene vs. Pyridine
Table 2: Aromatic Ring Properties
- Thiophene : The electron-rich nature enhances reactivity in electrophilic substitution (e.g., halogenation), making it suitable for constructing conjugated polymers or photosensitizers.
- Pyridine : The electron-deficient core stabilizes charge-transfer complexes, useful in catalysis or as kinase inhibitors in drug discovery .
Biological Activity
5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C15H13O2S
- Molecular Weight: 255.33 g/mol
- IUPAC Name: this compound
- CAS Number: 893741-12-3
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
- HT-29 Colon Cancer Cells: IC50 = 9 nM
- MCF-7 Breast Cancer Cells: IC50 = 17 nM
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against a range of bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.
- Interference with Signal Transduction Pathways: The compound could disrupt pathways critical for tumor growth and metastasis, such as the PI3K/Akt pathway .
Study on Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized various thiophene derivatives, including this compound, and evaluated their anticancer activities. The results demonstrated significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that thiophene-based compounds can be effective in cancer therapy .
Antimicrobial Efficacy Research
A recent investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study reported that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
